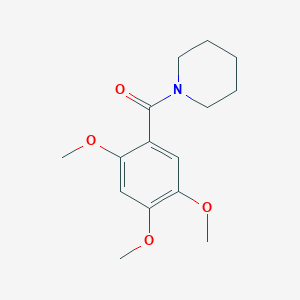![molecular formula C14H10N2O2 B5517192 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione often involves multi-step chemical reactions that incorporate various strategies such as condensation, cyclization, and functional group transformations. For example, Rashan et al. (1989) described the synthesis of a closely related compound, highlighting the use of condensation reactions in the formation of the pyrrolopyridine skeleton (Rashan et al., 1989). Similarly, Nguyen and Vo Viet Dai (2023) demonstrated the preparation of pyrrolidine-2,3-dione derivatives, showcasing methods that could be adapted for synthesizing the target compound (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The molecular structure of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is characterized by its heterocyclic core, which combines pyrrolo and pyridine rings with a dione functionality. This structure contributes to the compound's unique chemical behavior. Structural determination techniques such as NMR and X-ray crystallography play a crucial role in confirming the molecular configuration, as demonstrated by Gendron et al. (2014) in their study on pyrrolopyrrole derivatives, providing insights into the spatial arrangement and electronic structure of similar compounds (Gendron et al., 2014).
Chemical Reactions and Properties
Compounds with the pyrrolopyridine dione structure are involved in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative processes. These reactions can modify the compound's structure, leading to new derivatives with potentially different biological or physical properties. For instance, Mitsumoto et al. (2004) explored the oxidative properties of pyrrolopyrrole derivatives, highlighting their potential in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various domains. While specific data on this compound might be scarce, studies on related compounds provide valuable information on how structural features influence these properties. For example, Zhang et al. (2008) discussed the solubility and fluorescence characteristics of polymers containing pyrrolopyrrole dione units, shedding light on the relationship between molecular structure and physical behavior (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, including reactivity, stability, and functional group compatibility, are integral to its applications in chemical synthesis and material science. Investigations into related compounds, such as the work by Zarrouk et al. (2015), which examined the corrosion inhibition efficiency of pyrrole dione derivatives, can offer insights into the chemical behavior and potential applications of the target compound (Zarrouk et al., 2015).
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are vital in medicinal chemistry for treating human diseases. These compounds are explored for their target selectivity, enriched by their stereochemistry and three-dimensional coverage, which enhances biological activity. The review by Li Petri et al. (2021) focuses on bioactive molecules with the pyrrolidine ring, underscoring the ring's versatility in synthesizing compounds with varied biological profiles due to different stereoisomers and spatial orientations (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to the pyrrolopyridine-dione structure, are highlighted for their extensive applications beyond medicinal purposes, including use in pigments, electronic devices, and imaging. Grzybowski and Gryko (2015) elucidate the synthesis, reactivity, and the profound impact of these compounds on optical properties, contributing significantly to materials science and engineering (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione (a close relative to the core structure ) into π-conjugated polymers has been explored for potential electronic device applications. Deng et al. (2019) review the synthesis and properties of these polymers, highlighting their promising use in high-performance electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019).
Pyrolysis Chemistry of Saccharides
In a different context, Sanders et al. (2003) discuss the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of polynuclear aromatic hydrocarbons (PAHs) at high temperatures. Although not directly related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this review sheds light on the thermal degradation of organic compounds with potential parallels in the pyrolysis of heterocyclic aromatic compounds (Sanders et al., 2003).
将来の方向性
特性
IUPAC Name |
6-(3-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14(16)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTNEQNESGVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)
![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
